molecular formula C10H10O5 B3270647 (4-Methoxyphenyl)propanedioic acid CAS No. 53181-45-6

(4-Methoxyphenyl)propanedioic acid

Cat. No.: B3270647
CAS No.: 53181-45-6
M. Wt: 210.18 g/mol
InChI Key: HKGWZPGNUJEGCT-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)propanedioic acid is an organic compound with the chemical formula C10H10O5. It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 4-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)propanedioic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)propanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methoxyphenyl)propanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research has explored its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)propanedioic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (4-Methoxyphenyl)propanedioic acid is unique due to the combination of the methoxyphenyl group and the propanedioic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methoxyphenyl)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGWZPGNUJEGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547474
Record name (4-Methoxyphenyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53181-45-6
Record name (4-Methoxyphenyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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